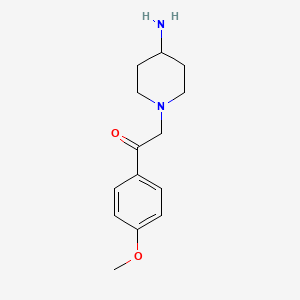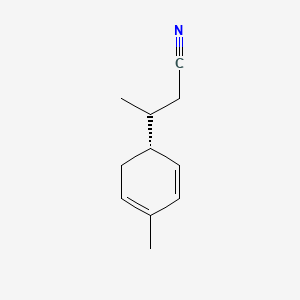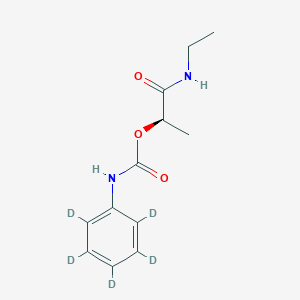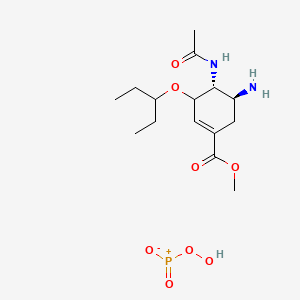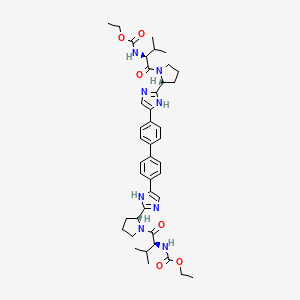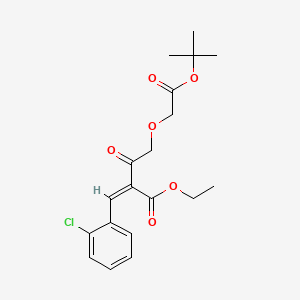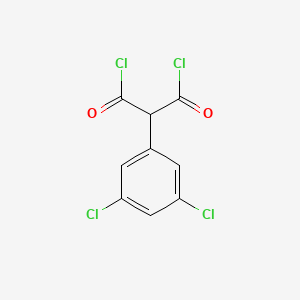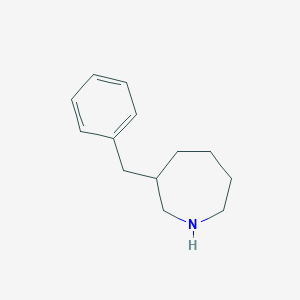
3-Benzylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylazepane is a heterocyclic organic compound featuring a seven-membered azepane ring with a benzyl group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazepane typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of benzazepines, which can be achieved through various catalytic processes . Another approach involves the cyclization of azepane derivatives using reagents such as phosphorus pentasulfide and morpholine .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds like 3,3-dichloroazepan-2-one, followed by treatment with morpholine and subsequent hydrolysis . These methods ensure the scalability and efficiency required for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylazepane undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction reactions can modify the azepane ring, potentially leading to different derivatives.
Substitution: The benzyl group can undergo substitution reactions, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using catalytic hydrogenation methods.
Substitution: NBS for bromination reactions.
Major Products:
Oxidation: Benzoic acids.
Reduction: Various reduced azepane derivatives.
Substitution: Benzyl halides and other substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-Benzylazepane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Benzylazepane involves its interaction with various molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, influencing their activity and leading to potential anxiolytic effects . The compound’s structure allows it to modulate specific pathways, making it a candidate for drug development.
Comparación Con Compuestos Similares
Azepane: A simpler seven-membered ring without the benzyl group.
Benzazepine: Contains a fused benzene ring, offering different pharmacological properties.
Azepanedione: Features additional functional groups, such as oximes, which can enhance biological activity.
Uniqueness: 3-Benzylazepane stands out due to its specific benzyl substitution, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from other azepane derivatives and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
3-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-13-8-4-5-9-14-11-13/h1-3,6-7,13-14H,4-5,8-11H2 |
Clave InChI |
SLUVIYDZZNFGFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


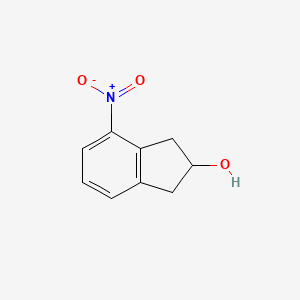
![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
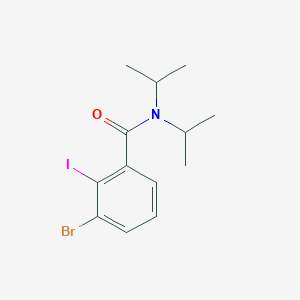
![tert-butyl N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]carbamate](/img/structure/B13849294.png)
